[4-(4-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE
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Overview
Description
4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorobenzyl group and a furan-2-ylmethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and the piperazine ring.
Attachment of the Furan-2-ylmethanone Moiety: The final step involves the acylation of the piperazine derivative with furan-2-ylmethanone using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.
Medicine
In medicine, 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)piperazinomethanone
- 4-(4-Methylbenzyl)piperazinomethanone
- 4-(4-Bromobenzyl)piperazinomethanone
Uniqueness
Compared to similar compounds, 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE stands out due to the presence of the fluorine atom in the benzyl group. This fluorine substitution can significantly influence the compound’s reactivity, stability, and biological activity, making it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZPZABQICOQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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